

# Introduction: Navigating the Data Landscape for a Niche Reagent

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## Compound of Interest

Compound Name: 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B581290

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For researchers and professionals in drug development, a comprehensive understanding of a starting material's physical properties is the bedrock of successful synthesis, purification, and formulation. **2-Bromo-6-(trifluoromethoxy)benzaldehyde** is a substituted aromatic aldehyde of significant interest, combining three key functional groups that offer versatile reaction pathways: an aldehyde for derivatization, a bromine atom ideal for cross-coupling reactions, and a trifluoromethoxy group to enhance metabolic stability and lipophilicity in target molecules.

However, a review of publicly available scientific literature reveals that while structurally similar analogs are well-documented, specific experimental data for **2-Bromo-6-(trifluoromethoxy)benzaldehyde** is notably scarce. This guide addresses this gap by providing all available information for this specific compound and employing a predictive analysis approach grounded in the established properties of analogous structures. By explaining the causal relationships between structure and physical properties, this document serves as a robust technical resource for scientists working with this and similar halogenated benzaldehydes.

## Section 1: Molecular Identity and Core Data

The foundational step in characterizing any chemical compound is to confirm its molecular identity. The following data points are essential for documentation, registration, and analysis. While experimental physical properties are limited, the molecular structure and associated identifiers are definitive.

Table 1: Fundamental Molecular Identifiers

Property	Value	Source
IUPAC Name	<b>2-Bromo-6-(trifluoromethoxy)benzaldehyde</b>	-
CAS Number	1114809-17-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	269.02 g/mol	-

| Canonical SMILES | C1=CC(=C(C(=C1)C=O)Br)OC(F)(F)F | - |

Table 2: Supplier-Reported and Predicted Physical Data

Property	Value	Significance & Commentary	Source
Physical Form	Liquid	Indicates a melting point below standard room temperature, simplifying handling for reactions in solution.	[1]
Appearance	Clear, dark yellow to orange liquid	The color may indicate the presence of minor impurities or slight degradation; purification may be required for sensitive applications.	[1]
Predicted Density	1.706 ± 0.06 g/cm <sup>3</sup>	The high density is expected due to the presence of the heavy bromine atom. This value is critical for accurate measurements when using the reagent by volume.	[1]

| Storage | Store under inert atmosphere, Room Temperature | Suggests sensitivity to air or moisture. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the aldehyde group over time. |[1] |

## Section 2: Predictive Spectroscopic Profile for Structural Verification

Without published spectra, researchers must rely on predictive analysis to verify the structure of **2-Bromo-6-(trifluoromethoxy)benzaldehyde**. The following sections detail the expected spectroscopic signatures based on the known behavior of its constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and highly informative.
  - Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically between  $\delta$  9.8 - 10.4 ppm. Its integration value will be 1H.
  - Aromatic Protons: Three protons on the aromatic ring will exhibit distinct signals. Their coupling patterns (as doublets or triplets) and chemical shifts will be influenced by the adjacent bromo and trifluoromethoxy substituents.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon (C=O): A signal with a characteristic low intensity is expected around  $\delta$  188 - 192 ppm.
  - Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electron-withdrawing bromine and trifluoromethoxy groups will be shifted significantly.
  - Trifluoromethoxy Carbon (-OCF<sub>3</sub>): A quartet centered around  $\delta$  120 - 122 ppm is anticipated due to coupling with the three fluorine atoms (JC-F  $\approx$  255-260 Hz).
- $^{19}\text{F}$  NMR:
  - This is a critical technique for any fluorinated compound. A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF<sub>3</sub> group. The absence of other fluorine signals confirms the specific structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid confirmation of key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale
~3080-3050	Aromatic C-H Stretch	Medium-Weak	Characteristic of C-H bonds on a benzene ring.
~2850 & ~2750	Aldehyde C-H Stretch (Fermi Doublet)	Weak	A highly diagnostic pair of peaks for an aldehyde C-H bond.
~1715-1695	Aldehyde C=O Stretch	Strong	This is the most intense and easily identifiable peak, confirming the carbonyl group. Its position is influenced by the electron-withdrawing ring substituents.
~1600-1450	Aromatic C=C Bending	Medium-Strong	Multiple sharp peaks indicating the presence of the benzene ring.
~1250-1050	C-F and C-O Stretches	Very Strong	The trifluoromethoxy group will produce very strong, broad absorptions in this region, characteristic of C-F bonds.

| ~650-550 | C-Br Stretch | Medium-Weak | Confirms the presence of the carbon-bromine bond.  
|

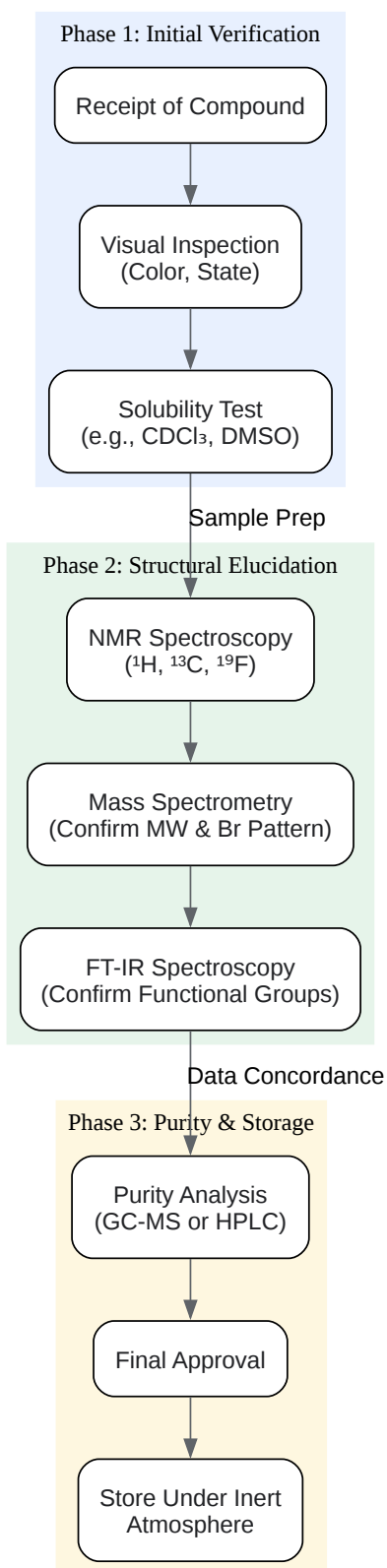
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information.

- Molecular Ion ( $M^+$ ): The most critical feature will be a pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine. Expect to see:
  - A peak at  $m/z$  268 corresponding to the molecule with the  $^{79}\text{Br}$  isotope.
  - A peak at  $m/z$  270 corresponding to the molecule with the  $^{81}\text{Br}$  isotope.
  - The intensity of these two peaks should be nearly equal (a 1:1 ratio), which is a definitive signature for a molecule containing one bromine atom.
- Key Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde group ( $[M-\text{CHO}]^+$ ) or the bromine atom ( $[M-\text{Br}]^+$ ), providing further structural confirmation.

## Section 3: Experimental Workflow and Protocols

A self-validating system for compound characterization ensures that the material's identity and purity are confirmed before its use in critical applications.



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Caption: Workflow for the characterization of **2-Bromo-6-(trifluoromethoxy)benzaldehyde**.

## Protocol: Sample Preparation for NMR Analysis

Causality: Deuterated solvents are used because they will not produce a large interfering signal in  $^1\text{H}$  NMR. Chloroform-d ( $\text{CDCl}_3$ ) is an excellent first choice due to the compound's predicted nonpolar nature.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, typically starting with Chloroform-d ( $\text{CDCl}_3$ ).
- Sample Weighing: Accurately weigh approximately 5-10 mg of **2-Bromo-6-(trifluoromethoxy)benzaldehyde** directly into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
- Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
- Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
- Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  spectra.

## Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Bromo-6-(trifluoromethoxy)benzaldehyde** is not widely available, safety protocols can be inferred from its structural analog, 2-Bromo-6-(trifluoromethyl)benzaldehyde, and general principles for handling aromatic aldehydes.

- Hazard Statements (Inferred):
  - Harmful if swallowed (H302).[\[2\]](#)[\[3\]](#)
  - Causes skin irritation (H315).[\[2\]](#)
  - Causes serious eye irritation (H319).[\[2\]](#)
  - May cause respiratory irritation (H335).[\[2\]](#)



- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[2] Use only in a well-ventilated area.[2]
- Storage: As specified by suppliers, the compound should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly the oxidation of the aldehyde functional group.[1] Keep the container tightly sealed in a dry place.

## References

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## Sources

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